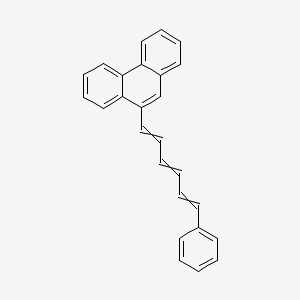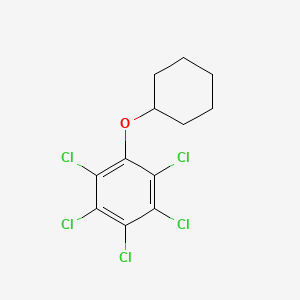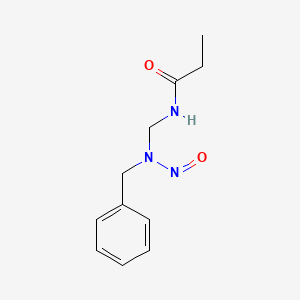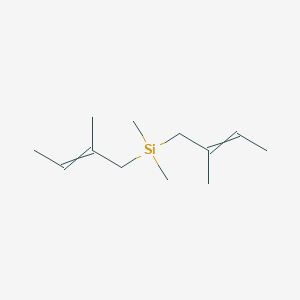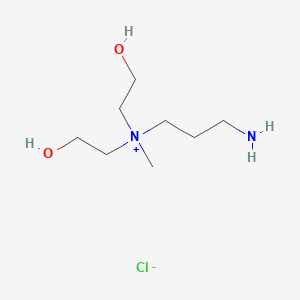![molecular formula C10H15O3PS B14508798 Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate CAS No. 63231-20-9](/img/structure/B14508798.png)
Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a sulfanyl-substituted methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate typically involves the reaction of dimethyl phosphite with a suitable sulfanyl-substituted benzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding phosphines.
Substitution: Phosphonate esters with different substituents.
Aplicaciones Científicas De Investigación
Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the sulfanyl group can interact with thiol-containing proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl {[(4-methylphenyl)sulfinyl]methyl}phosphonate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Dimethyl {[(4-methylphenyl)sulfonyl]methyl}phosphonate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group.
Uniqueness
Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its sulfinyl and sulfonyl analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
63231-20-9 |
|---|---|
Fórmula molecular |
C10H15O3PS |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
1-(dimethoxyphosphorylmethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C10H15O3PS/c1-9-4-6-10(7-5-9)15-8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 |
Clave InChI |
WCXVNFDPBAHYCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


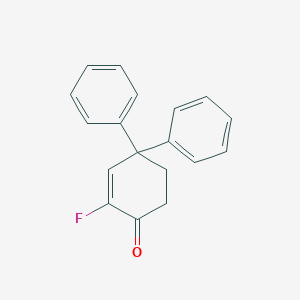
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
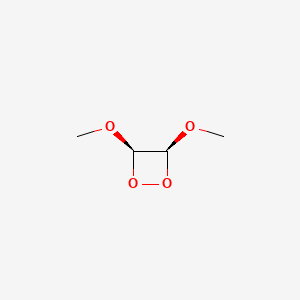

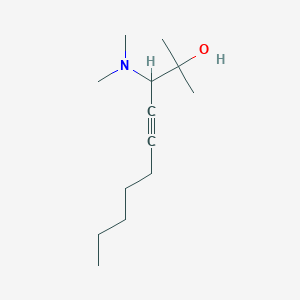
![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
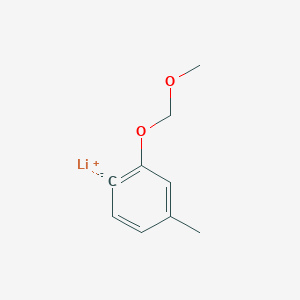
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)

